![molecular formula C19H19NO3 B1252443 4H-1-benzopiran-4-ona, 2-[4-(dietilamino)fenil]-3-hidroxi- CAS No. 146680-78-6](/img/structure/B1252443.png)
4H-1-benzopiran-4-ona, 2-[4-(dietilamino)fenil]-3-hidroxi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 . This compound is known for its unique structure, which includes a benzopyran core with a diethylamino phenyl group and a hydroxy group attached. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache), suggesting that ache could be a potential target .
Mode of Action
The mode of action of this compound involves the excited-state intramolecular proton transfer (ESIPT) process . The energy consumed by the molecules along the C5–C18 bond twist is an important part of the dual fluorescence characteristics of the compound .
Result of Action
The compound’s esipt process and solvatochromic effect suggest it may have potential applications in fluorescence-based biological assays .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the ESIPT process of the compound is controlled by the solvent, and the process is more likely to occur as the solvent dielectric constant decreases .
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- involves several steps. . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- can be compared with other similar compounds such as:
Chromone: A simpler benzopyran derivative without the diethylamino and hydroxy groups.
Flavonoids: A class of compounds with a similar benzopyran core but with different substituents, known for their antioxidant properties.
Isoflavones: Similar to flavonoids but with a different substitution pattern, often found in plants and studied for their health benefits.
The uniqueness of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKEYLXTPNPIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477337 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146680-78-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
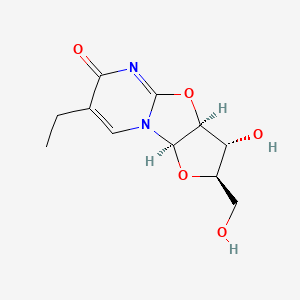
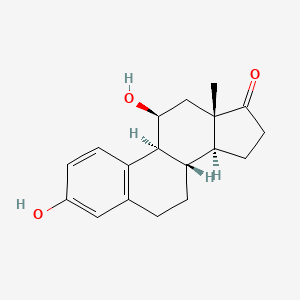
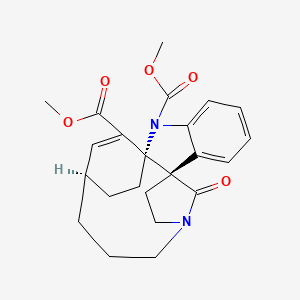
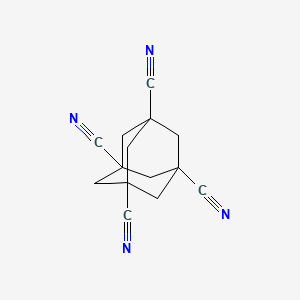
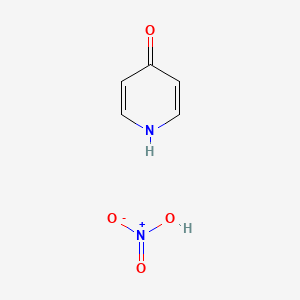
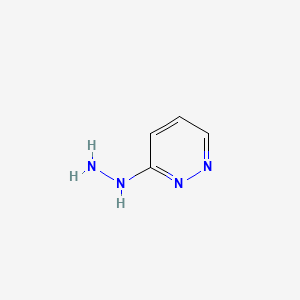
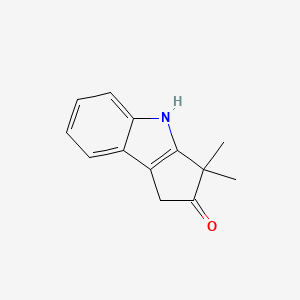
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

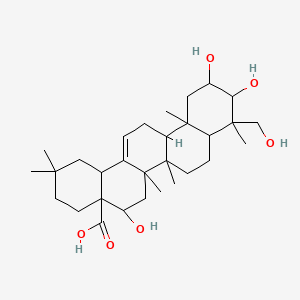
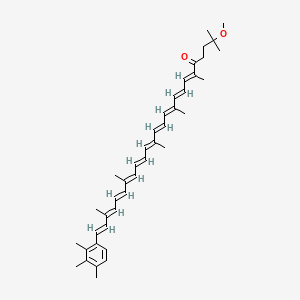
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
